
Mechanism of Action and BCL-2 Family
Signaling

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: s55746

CAS No.: 1448525-91-4

Cat. No.: S3316415

Get Quote

S55746 is a BH3-mimetic that selectively targets and inhibits the pro-survival protein BCL-2. It occupies the

hydrophobic groove of BCL-2, displacing pro-apoptotic proteins like BAX and triggering mitochondrial

apoptosis. Its high selectivity for BCL-2 over BCL-XL and MCL-1 is a key differentiator [1] [2].

The diagram below illustrates how S55746 tips the balance in favor of apoptosis in cancer cells. The

corresponding DOT script is provided for customization.
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S55746 inhibits BCL-2, releasing pro-apoptotic proteins to trigger mitochondrial apoptosis.

Quantitative Profiling of S55746
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The tables below summarize the key quantitative data from preclinical studies, including binding affinity,

selectivity, and cellular potency.

Table 1: Binding Affinity and Selectivity Profile [1] [2] [3]

Target
Protein

Assay Type Affinity (Kᵢ or KD) Selectivity (vs.
BCL-2)

BCL-2 Fluorescence Polarization
(Kᵢ)

1.3 nM ---

BCL-2 Isothermal Titration
Calorimetry (KD)

2.47 nM ---

BCL-XL Fluorescence Polarization
(Kᵢ)

520 nM ~400-fold

BCL-XL Isothermal Titration
Calorimetry (KD)

186 nM ~75-fold

MCL-1 Fluorescence Polarization No significant binding (4.3%

inhibition at 30 µM)

>23,000-fold

BFL-1 Fluorescence Polarization No significant binding (7.4%

inhibition at 5 µM)

>3,800-fold

Table 2: In Vitro and In Vivo Efficacy [1] [2] [3]

Model / System Metric Result

RS4;11 (BCL-2 dependent cell
line)

IC₅₀ (72-hour treatment) 71.6 nM

H146 (BCL-XL dependent cell line) IC₅₀ (72-hour treatment) 1.7 µM

Primary CLL/MCL patient samples Apoptosis Induction (Ex Vivo) Low nanomolar range
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Model / System Metric Result

RS4;11 xenograft (mouse model) Anti-tumor efficacy (oral,
daily)

Robust tumor growth
impairment

Toledo xenograft (mouse model) Anti-tumor efficacy (oral,
daily)

Robust tumor growth
impairment

In Vivo Tolerability (mice) Body weight and behavior No adverse changes

Detailed Experimental Protocols

For fellow researchers, here are the methodologies for key experiments cited in the preclinical data.

Fluorescence Polarization (FP) Binding Assay [2]

Purpose: To determine the affinity (Kᵢ) of S55746 for BCL-2 family proteins.

Methodology:
A fluorescently labeled peptide (e.g., FITC-PUMA), which contains a BH3 domain, is incubated

with the target protein (BCL-2, BCL-XL, etc.).

When the peptide binds to the protein, its rotational speed decreases, leading to high

fluorescence polarization.
S55746 is introduced at varying concentrations to compete with the fluorescent peptide for the

binding groove.
The displacement of the fluorescent peptide is measured by a decrease in polarization.

The Kᵢ value is calculated from the competition curve.

In Vitro Cell Viability/Cytotoxicity Assay [2] [3]

Purpose: To measure the potency (IC₅₀) of S55746 in killing hematological cancer cell lines.

Cell Lines: RS4;11 (Acute Lymphoblastic Leukemia, BCL-2 dependent) and H146 (Small Cell Lung
Carcinoma, BCL-XL dependent).

Protocol:
Cells are seeded in culture plates and treated with a concentration range of S55746 (e.g., from

0.01 µM to 1 µM) for 72 hours.
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Cell viability is assessed using standard methods like ATP quantification (e.g., CellTiter-Glo) or

flow cytometry with Annexin V/PI staining to detect apoptosis.
The IC₅₀ value is determined from the dose-response curve.

In Vivo Xenograft Efficacy Study [1] [3]

Purpose: To evaluate the anti-tumor activity of S55746 in a live animal model.

Model: Female SCID mice subcutaneously inoculated with RS4;11 or Toledo lymphoma cells.
Dosing: Once S55746 is administered daily via oral gavage at doses of 25 mg/kg and 100 mg/kg.

Endpoints: Tumor volume is measured regularly over the study duration. Body weight is monitored
as an indicator of compound tolerability.

Conclusion and Research Context

S55746 represents a targeted therapeutic strategy designed to overcome the thrombocytopenia limitation of

earlier, less selective BCL-2/BCL-XL inhibitors like Navitoclax [2]. Its promising preclinical profile

supported its advancement into clinical trials. According to the search results, Phase I trials were initiated to

assess S55746 in patients with relapsed or refractory hematological malignancies, including Chronic

Lymphocytic Leukaemia (CLL), B-Cell Non-Hodgkin Lymphoma (NHL), and Multiple Myeloma with a

t(11;14) translocation [4] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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